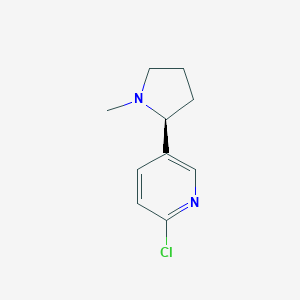
(S)-6-Chloronicotine
Descripción general
Descripción
(S)-6-Chloronicotine is a compound related to 6-chloronicotinic acid (6-CNA), which has been studied for its various properties and behaviors in different environments. While the provided papers do not directly discuss (S)-6-Chloronicotine, they provide insights into the closely related compound 6-CNA, which can be informative for understanding the characteristics of (S)-6-Chloronicotine.
Synthesis Analysis
The synthesis of various substituted derivatives of 6-chloronicotine has been achieved in a regioselective manner, yielding moderate to high yields. This indicates that (S)-6-Chloronicotine can serve as a versatile starting material for the synthesis of a range of compounds, which could be of interest in pharmaceutical or agrochemical applications .
Molecular Structure Analysis
The molecular structure of 6-chloronicotinic acid, a compound closely related to (S)-6-Chloronicotine, has been analyzed through various techniques. The title compound forms centrosymmetric dimers via intermolecular hydrogen bonds, and weak Cl…Cl interactions further bridge these dimers into infinite chains . This information can be useful in predicting the behavior of (S)-6-Chloronicotine in solid-state forms.
Chemical Reactions Analysis
The degradation of 6-chloronicotinic acid, which is a degradation product of neonicotinoid insecticides, has been studied under photolytic and photocatalytic conditions. While photolytic degradation showed no significant change, photocatalytic degradation using titanium dioxide led to a first-order kinetic reaction, indicating that (S)-6-Chloronicotine could potentially undergo similar degradation pathways in the environment .
Physical and Chemical Properties Analysis
The solid-liquid equilibrium behavior of 6-CNA in various solvents has been thoroughly investigated, providing insights into its solubility and the factors affecting it, such as solvent polarity and hydrogen bonding. These studies are crucial for understanding the dissolution and application of (S)-6-Chloronicotine in different media .
The vibrational spectra of 6-CNA have been recorded and analyzed, offering a detailed look at the molecular vibrations and conformations. This information is essential for the characterization of (S)-6-Chloronicotine and can aid in the identification and quality control of the compound .
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Analysis : A study by Karabacak & Kurt (2008) explored the molecular structure and vibrations of 6-chloronicotinic acid. They used Fourier transform infrared and Raman spectra for the analysis, providing insights into the conformers and vibrations of the molecule.
Solubility and Thermodynamics : Research by Guo et al. (2021) investigated the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents. Their findings contribute to understanding the solubility and thermodynamics of the compound in different environments.
Regioselective Substitution : Wagner & Comins (2006) conducted a study on regioselective substitution of (S)-6-Chloronicotine. They synthesized various substituted derivatives of the compound, which has implications for chemical synthesis and pharmaceutical applications. Read more.
Photocatalytic Degradation : A study by Žabar et al. (2011) described the photolytic and photocatalytic degradation of 6-chloronicotinic acid. This research is crucial for understanding the environmental impact and degradation pathways of the compound.
Electrochemical Behavior : Montoya, Pintado & Mellado (2011) examined the electrochemical behavior of 6-chloronicotinic acid on mercury electrodes. Their findings provide insights into the electroreduction and dissociation processes of the compound. Learn more.
Biodegradation by Microorganisms : Shettigar et al. (2012) identified a bacterium that can mineralize 6-chloronicotinic acid. This discovery has implications for bioremediation and the understanding of microbial interactions with environmental contaminants. Full study.
Toxicity and Environmental Impact : Research on the comparative toxicity of 6-chloronicotinic acid to non-target aquatic organisms was conducted by Malev et al. (2012). This study is essential for understanding the ecological risks associated with the compound.
Propiedades
IUPAC Name |
2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOLGNZRGLPIU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442718 | |
| Record name | 6-Chloronicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloronicotine | |
CAS RN |
112091-17-5 | |
| Record name | 6-Chloronicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloronicotine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



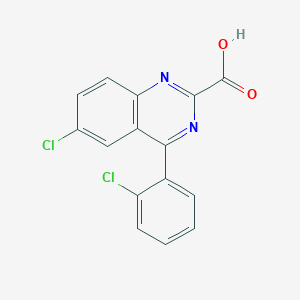
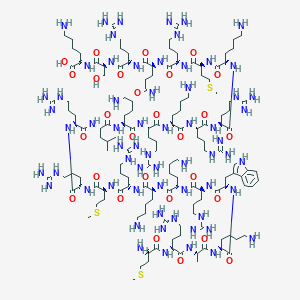
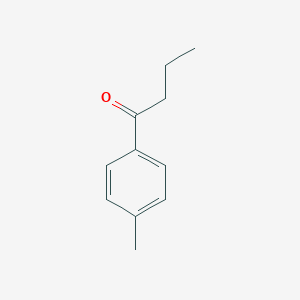

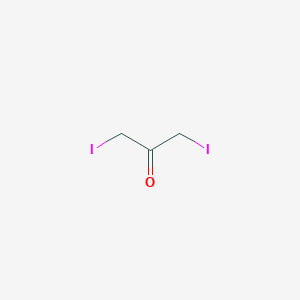

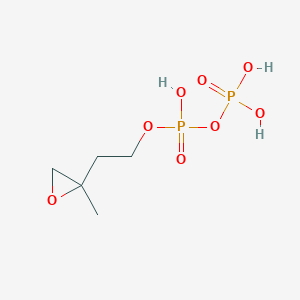
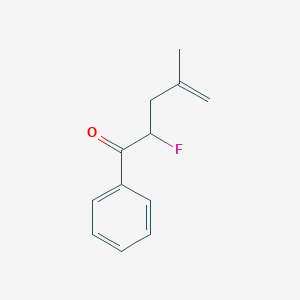
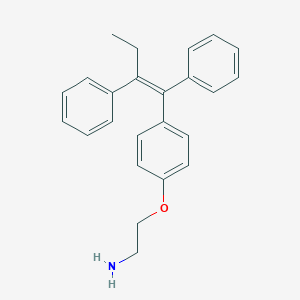
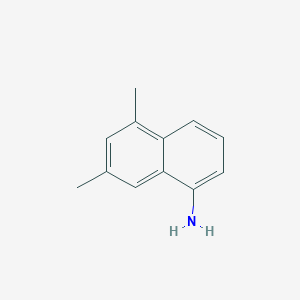
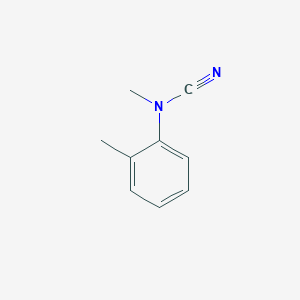
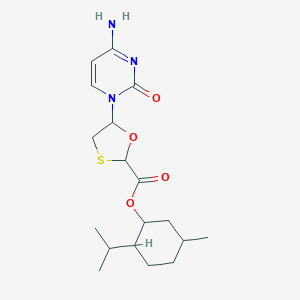
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)